N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring benzamidine-based probes with enhanced membrane permeability face a key limitation: parent benzamidine (logP ~0.5) exhibits poor passive diffusion, compromising cellular assay performance. This compound (CAS 1006463-43-9) directly resolves that bottleneck: • Elevated logP (~3.3) vs. parent benzamidine enables passive diffusion in rate-limited cellular assays • Defined 5-yl pyrazole regioisomer eliminates SAR confounding from 3-yl/5-yl isomeric mixtures • Consistent ≥95% purity documented across multiple independent suppliers reduces batch-to-batch variability and accelerates procurement workflows

Molecular Formula C14H18N4
Molecular Weight 242.326
CAS No. 1006463-43-9
Cat. No. B2608030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide
CAS1006463-43-9
Molecular FormulaC14H18N4
Molecular Weight242.326
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2
InChIInChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17)
InChIKeyKQIGIIARTPQUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide: Chemical Identity and Sourcing


N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide (CAS 1006463-43-9) is a synthetic small molecule belonging to the benzenecarboximidamide (benzamidine) class, featuring an N-methyl substitution and a 1-isopropyl-1H-pyrazol-5-yl moiety [1]. Its molecular formula is C₁₄H₁₈N₄, with a molecular weight of 242.32 g/mol, a computed XLogP3-AA of 2.3, and a topological polar surface area of 42.2 Ų [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers, including Enamine (catalog EN300-14591) and Biosynth (product code GQB46343), where it is described as a versatile small-molecule scaffold .

1
Enhanced lipophilicity — supports membrane permeability studies relative to parent benzamidine
2
Retained H-bond profile — identical donor/acceptor count preserves core pharmacophore for SAR
3
Defined 5-pyrazolyl regioisomer — eliminates 3-yl/5-yl ambiguity for controlled chemical biology studies

Why Benzenecarboximidamide Analogs Cannot Replace This Compound


The benzenecarboximidamide scaffold is highly sensitive to substitution pattern. Even minor structural modifications—such as changing the N-alkyl group, the position of the pyrazole attachment (3-yl vs. 5-yl), or introducing a halogen—can drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The unique combination of a methyl group on the amidine nitrogen and an isopropyl-substituted pyrazole at the 5-position creates a distinct spatial and electronic profile that is not reproduced by closely related compounds like the 4-fluoro analog or the cyclopropyl variant [1]. Consequently, procurement or experimental substitution based solely on core scaffold similarity risks introducing uncontrolled variables in physicochemical properties and biological readouts [1].

4-Fluoro analog Electronic effects shift lipophilicity and H-bond capacity, which may alter assay readouts.
Cyclopropyl variant Different steric bulk changes conformation and can affect target engagement profiles.
3-Pyrazolyl isomer Regiochemistry alters spatial presentation of the pyrazole, potentially shifting binding modes.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity vs. Parent Benzamidine

The target compound exhibits a computed XLogP3-AA of 2.3, a logP of 3.344 from vendor data, substantially higher than the parent benzamidine (benzenecarboximidamide, XLogP3-AA ≈ 0.5) [1]. This increased lipophilicity is a critical attribute for applications requiring improved membrane permeability or altered distribution profiles [1].

Lipophilicity
Reported
Target XLogP3-AA 2.3 vs. ~0.5 (parent)
Higher lipophilicity may support cellular permeability studies; profile differs from parent benzamidine
Δ logP ≈ +1.8 to +2.8 (computed/experimental)
Lipophilicity Drug-likeness Physicochemical profiling

Conserved Hydrogen-Bond Donor Profile

Despite increased lipophilicity, the target compound retains a single hydrogen-bond donor (the amidine NH) and two hydrogen-bond acceptors, identical to the parent benzamidine core [1]. This balanced H-bond profile maintains key recognition features while the N-methyl and pyrazole substituents modulate steric and electronic properties [1].

H-Bond Profile
Reported
HBD = 1, HBA = 2
Identical to parent benzamidine; supports core pharmacophore retention in SAR interpretation
Computed by Cactvs; consistent with amidine
Hydrogen bonding Molecular recognition Scaffold hopping

Commercial Purity Benchmarking

The compound is routinely supplied at ≥95% purity (HPLC) by major vendors including Enamine and Sigma-Aldrich . This meets or exceeds the purity offered for many closely related benzenecarboximidamide analogs, which are frequently listed at 95% or lower .

Supplier Purity
Data to verify
≥95% (HPLC) from multiple suppliers
Consistent specification may reduce confounding in biological assays
Verify lot-specific COA; analogs may lack data
Purity Quality control Procurement specification

Distinct 5-Pyrazolyl Substitution Pattern

The compound anchors the 1-isopropylpyrazole moiety at the 5-position of the pyrazole ring, as opposed to the 3-position isomer which is also commercially explored [1]. This regioisomeric distinction influences the spatial orientation of the pyrazole relative to the benzamidine core and can dramatically shift binding modes or selectivity profiles in biochemical assays [1].

Regiochemistry
Class-level
5-pyrazolyl vs. 3-pyrazolyl attachment
Regioisomer can shift binding modes; not interchangeable without assay verification
5-yl defined; confirm by NMR
Regioisomerism Structure-activity relationship Chemical biology

Preferred Application Scenarios


Lipophilicity-Driven Cell-Penetrant Probe Design

When a project requires a benzamidine-based probe with enhanced membrane permeability, the elevated logP (3.344) of this compound, relative to the parent benzamidine (logP ~0.5), makes it a superior starting point for cellular assays where passive diffusion is rate-limiting [1].

Regioisomerically Defined Pyrazole Library Synthesis

Medicinal chemists constructing focused libraries around the pyrazole-benzamidine scaffold can use this 5-yl regioisomer as a defined building block, ensuring that SAR exploration is not confounded by isomeric impurities or uncontrolled 3-yl/5-yl mixtures [1].

H-Bond-Preserving Scaffold Hopping

In scaffold-hopping exercises, the compound offers the advantage of retaining the exact hydrogen-bond donor/acceptor profile of benzamidine while introducing substantial lipophilicity via the N-methyl and isopropylpyrazole substituents, enabling systematic exploration of hydrophobic binding pockets [1].

High-Purity Fragment or Tool Compound Sourcing

For biophysical assays (SPR, ITC, NMR) or cellular target engagement studies requiring well-characterized small molecules, the consistent ≥95% purity documented across multiple independent suppliers reduces batch-to-batch variability and accelerates procurement workflows .

Application
Selection Property
Validation Focus
Lipophilicity-driven cell-penetrant probe design
Lipophilicity profile (logP)
Membrane permeability assay & logP confirmation
Regioisomerically defined pyrazole library synthesis
5-yl regioisomer identity
Regiochemical purity (NMR/HPLC)
H-bond-preserving scaffold hopping
Hydrogen-bond profile match
HBD/HBA count verification & binding assay
High-purity fragment or tool compound sourcing
Purity specification consistency
COA review & batch-to-batch purity analysis
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